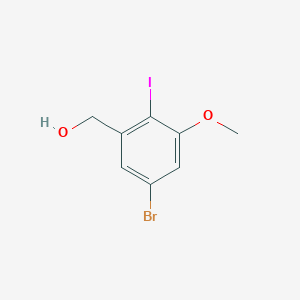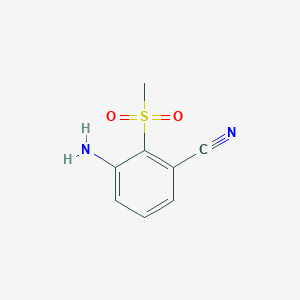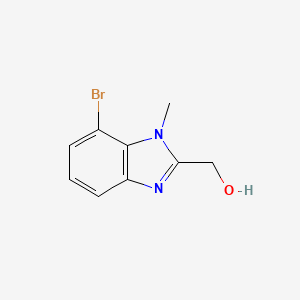
(5-Bromo-2-iodo-3-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrIO2 It is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodo-3-methoxyphenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents like chloroform or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The purification of the final product might involve techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-iodo-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and iodine groups can be reduced to form simpler phenyl derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Bromo-2-iodo-3-methoxyphenyl)aldehyde or (5-Bromo-2-iodo-3-methoxyphenyl)carboxylic acid.
Applications De Recherche Scientifique
(5-Bromo-2-iodo-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5-Bromo-2-iodo-3-methoxyphenyl)methanol exerts its effects depends on its interactions with molecular targets. The presence of bromine and iodine atoms can influence its reactivity and binding properties. These halogen atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes, receptors, or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-methoxyphenyl)methanol
- (5-Iodo-2-methoxyphenyl)methanol
- (5-Bromo-2-iodophenyl)methanol
Uniqueness
(5-Bromo-2-iodo-3-methoxyphenyl)methanol is unique due to the simultaneous presence of bromine, iodine, and methoxy groups on the phenyl ring. This combination of substituents can result in distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H8BrIO2 |
|---|---|
Poids moléculaire |
342.96 g/mol |
Nom IUPAC |
(5-bromo-2-iodo-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrIO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
Clé InChI |
ISUHWXBQFPCQBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1I)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)
![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)
![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)

amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)

![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)

